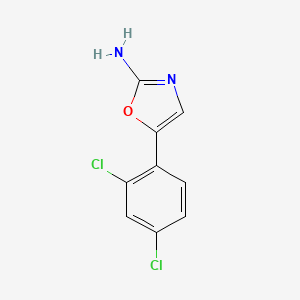
5-(2,4-Dichlorophenyl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Dichlorophenyl)oxazol-2-amine: is a chemical compound with the following IUPAC name:
IUPAC Name:[5-(2,4-dichlorophenyl)-1,3-oxazol-4-yl]methanol
It consists of a 2-oxazolyl ring with a 2,4-dichlorophenyl substituent. The molecular formula is C10H7Cl2NO2 , and its molecular weight is approximately 244.08 g/mol.
Preparation Methods
Synthetic Routes:: The synthesis of 5-(2,4-Dichlorophenyl)oxazol-2-amine involves several steps. One common synthetic route includes the reaction of 2,4-dichlorophenyl isocyanate with glycolic acid. The resulting intermediate undergoes cyclization to form the oxazole ring
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactivity::
- Oxidation : The compound can undergo oxidation reactions.
- Substitution : It may participate in nucleophilic substitution reactions.
- Reduction : Reduction of the oxazole ring is possible.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4).
- Substitution : Nucleophiles such as amines or alkoxides.
- Reduction : Reducing agents like sodium borohydride (NaBH4).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction could yield the corresponding amine.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential bioactivity.
- Medicine : May have applications in drug discovery.
- Industry : Used in the development of novel materials.
Mechanism of Action
The exact mechanism of action for 5-(2,4-Dichlorophenyl)oxazol-2-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 5-(2,4-Dichlorophenyl)oxazol-2-amine is unique due to its specific substituents, similar compounds include:
These related compounds share structural features but differ in substituents and properties.
Biological Activity
5-(2,4-Dichlorophenyl)oxazol-2-amine, a compound belonging to the oxazole class, has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.
Chemical Structure and Synthesis
The compound this compound is characterized by a dichlorophenyl group attached to an oxazole ring. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. For instance, one synthetic route includes the reaction of 2-amino-5-(2,4-dichlorophenyl)oxazoline with various reagents to yield the desired amine derivative .
Neuroprotective Effects
Research indicates that derivatives of oxazole compounds exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. In a study evaluating various benzoxazole derivatives, compounds similar to this compound demonstrated IC50 values ranging from 5.80 µM to 40.80 µM for AChE and from 7.20 µM to 42.60 µM for BuChE . Notably, certain analogues showed efficacy comparable to Donepezil, a standard treatment for Alzheimer's disease.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Donepezil | 33.65 ± 3.50 | 35.80 ± 4.60 |
| This compound | TBD | TBD |
Antimicrobial Activity
In addition to neuroprotective properties, this compound has been investigated for its antimicrobial effects. Studies have shown that oxazole derivatives can exhibit significant antibacterial activity against various strains of bacteria. For instance, a series of benzoxazole derivatives were tested for their antimicrobial efficacy using disk diffusion methods, revealing zones of inhibition that suggest promising antibacterial properties .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Acetylcholinesterase Inhibition : By inhibiting AChE and BuChE, the compound helps maintain higher levels of acetylcholine in the synaptic cleft, which is crucial for cognitive function and memory retention in Alzheimer's patients.
- Antimicrobial Mechanism : The exact mechanism underlying its antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies
Several case studies have highlighted the therapeutic potential of oxazole derivatives:
- Neurodegenerative Disease Models : In animal models simulating Alzheimer's disease, compounds similar to this compound have shown improvements in cognitive function and memory retention when administered over a specified period.
- In Vitro Studies : Laboratory studies involving human cell lines have demonstrated significant cytotoxic effects against cancer cells when treated with oxazole derivatives at varying concentrations.
Properties
Molecular Formula |
C9H6Cl2N2O |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-6(7(11)3-5)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |
InChI Key |
BLGIXFPPILWHPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















